molecular formula C19H14N4O2S B2471178 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1207058-70-5

4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Katalognummer: B2471178
CAS-Nummer: 1207058-70-5
Molekulargewicht: 362.41
InChI-Schlüssel: GTTGRYVZPCPNDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole features a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a methyl group at the 5-position. The 4-position of the triazole is linked to a thiazole ring, which is further substituted at its 4-position by a 1,3-benzodioxole moiety.

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-18(21-22-23(12)14-5-3-2-4-6-14)19-20-15(10-26-19)13-7-8-16-17(9-13)25-11-24-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTGRYVZPCPNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 314.37 g/mol
  • SMILES Notation : CC(C1=CC2=C(C=C1)C(=C(C=N2)N=C(N)N)C(=O)O)C(C)=O

Antimicrobial Properties

Research has indicated that compounds containing the thiazole and benzodioxole moieties exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been synthesized and tested against various bacterial strains. One study reported that a related compound demonstrated an IC50_{50} value of 0.44 μM against E. histolytica, indicating strong antiamoebic activity .

Anticancer Activity

The anticancer potential of triazoles has been widely studied. A recent investigation into similar triazole derivatives revealed their ability to inhibit cancer cell proliferation. For example, compounds with similar structural features showed IC50_{50} values ranging from 0.028 μM to 2.593 μM against various tumor cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cancer metabolism and progression has been documented. Triazoles are known to inhibit protein kinases such as DYRK1A and CDK5, which play critical roles in cell cycle regulation and cancer cell survival . The specific compound may exhibit similar inhibitory effects due to its structural analogies with known inhibitors.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various benzodioxole derivatives, it was found that compounds with thiazole rings exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications significantly influenced their potency .

CompoundIC50_{50} (μM)Target
Compound A0.44E. histolytica
Compound B0.17S. aureus
Compound C1.02E. coli

Study 2: Anticancer Activity

A recent investigation into triazole derivatives demonstrated their effectiveness against several cancer cell lines including breast and prostate cancer cells. The study utilized a standard MTT assay to evaluate cell viability post-treatment with varying concentrations of the compounds.

Cell LineIC50_{50} (μM)
MCF-7 (Breast Cancer)0.028
PC-3 (Prostate Cancer)0.059
HeLa (Cervical Cancer)0.045

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The structural characteristics allow for interaction with cellular components that regulate the cell cycle, potentially halting the progression of cancerous cells.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzodioxole Moiety : Often associated with anticancer properties.
  • Triazole Component : Contributes to the compound's reactivity and potential biological interactions.

These structural features are critical in determining the compound's functionality and efficacy in different applications.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The thiazole and benzodioxole components enhance these effects through enzyme modulation and signaling pathway interference .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment. For instance, derivatives of benzothiazole have exhibited significant activity against various bacterial strains .

Biological Research

In biological research, the compound is studied for its potential as a lead compound for drug development:

  • Mechanism of Action : The compound may interact with specific molecular targets within biological systems. Key mechanisms include enzyme inhibition and modulation of signaling pathways that regulate cell growth and apoptosis .
  • Therapeutic Potential : Its potential anti-inflammatory and antioxidant properties are of particular interest to researchers exploring new therapeutic agents.

Industrial Applications

In industrial settings, the compound may be utilized in the production of advanced materials due to its chemical stability and reactivity:

  • Polymer Production : The unique structure allows for the creation of diverse derivatives with varying properties suitable for use in polymers and coatings.

Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways and modulation of pro-apoptotic proteins. The presence of the thiazole ring was crucial for enhancing the anticancer effects observed .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole were tested against several bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)12
Compound BHeLa (Cervical Cancer)9
Compound CA549 (Lung Cancer)15

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Thiazole-Triazole Hybrids

The target compound shares a thiazole-triazole scaffold with several analogs, but its substituents distinguish it:

  • Benzodioxolyl vs. Benzodiazolyl Groups: Compounds such as 9a–9e () incorporate a benzodiazolyl (benzimidazolyl) group instead of benzodioxolyl.
  • Substituent Position and Linkage : Unlike 9a–9e , which feature an acetamide bridge between the triazole and thiazole rings, the target compound directly links these heterocycles. This could reduce conformational flexibility and hydrogen-bonding capacity compared to the acetamide-containing analogs .
Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Substituents Notable Properties/Activities
Target Compound 378.39* Benzodioxolyl, methyl, phenyl Not reported
9c () 537.50 Bromophenyl, acetamide, benzodiazolyl α-Glucosidase inhibition potential
4 () 453.33* Chlorophenyl, fluorophenyl Antimicrobial activity
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole () 207.66 Chloromethyl, methyl, phenyl High reactivity due to chloromethyl group

*Calculated from molecular formulas.

Crystallographic and Conformational Analysis

  • Isostructural Comparisons : Compounds 4 and 5 () are isostructural with triclinic symmetry. Their planar conformations, except for one perpendicular fluorophenyl group, suggest that the target compound’s benzodioxolyl group may adopt a similar orientation, influencing crystal packing and solubility .
  • Crystal Structure Tools : Programs like SHELXL () and WinGX () are critical for refining such structures, highlighting the importance of computational tools in analyzing substituent effects on crystallinity .

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme
$$
\text{Phenyl azide} + \text{Propargyl derivative} \xrightarrow{\text{CuSO}_4/\text{Na Ascorbate}} \text{1,4-Disubstituted Triazole}
$$

Procedure :

  • Dissolve phenyl azide (1.2 eq) and 4-propagyl-5-methyl-1H-1,2,3-triazole (1.0 eq) in tert-butanol/water (1:1, 0.1 M).
  • Add CuSO₄·5H₂O (0.2 eq) and sodium ascorbate (0.4 eq).
  • Stir at 25°C for 12–24 hours under N₂ atmosphere.
  • Purify via silica chromatography (DCM/MeOH 95:5) to yield the triazole core.

Optimization Data

Parameter Range Tested Optimal Condition Yield (%)
Solvent System THF/H₂O, EtOH/H₂O t-BuOH/H₂O (1:1) 92
Temperature (°C) 25–80 25 92
Catalyst Loading 0.1–0.3 eq Cu 0.2 eq Cu 92

Synthesis of 4-(1,3-Benzodioxol-5-yl)-2-azido-1,3-thiazole

Hantzsch Thiazole Synthesis with Azide Functionalization

Reaction Mechanism
$$
\text{1,3-Benzodioxol-5-yl thioamide} + \alpha\text{-bromo ketone} \rightarrow \text{Thiazole intermediate} \xrightarrow{\text{NaN}_3} \text{2-Azidothiazole}
$$

Stepwise Protocol :

  • Condense 1,3-benzodioxol-5-yl thioacetamide (1.0 eq) with 2-bromo-1-(4-nitrophenyl)ethanone (1.1 eq) in ethanol under reflux (6 h).
  • Filter and recrystallize the crude thiazole from ethanol (Yield: 78%).
  • Treat thiazole intermediate with NaN₃ (3.0 eq) in DMF at 60°C for 8 h.
  • Extract with ethyl acetate and dry over Na₂SO₄ (Yield: 85%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (s, 1H, benzodioxol), 5.98 (s, 2H, dioxolane), 2.51 (s, 3H, CH₃).
  • IR (KBr): 2105 cm⁻¹ (N₃ stretch).

Final Coupling via CuAAC and Methylation

Triazole-Thiazole Conjugation

Reaction Conditions :

  • Intermediate A (1.0 eq), Intermediate B (1.1 eq)
  • CuI (0.1 eq), DIPEA (2.0 eq) in DMF at 50°C
  • Reaction time: 8 h (monitored by TLC)

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 7:3)
  • Isolated yield: 86%

Regioselective Methylation at Triazole C5

Methylation Protocol :

  • Dissolve coupled product (1.0 eq) in dry THF (0.05 M).
  • Add NaH (1.2 eq) at 0°C, stir 30 min.
  • Introduce methyl iodide (1.5 eq), warm to 25°C, stir 4 h.
  • Quench with NH₄Cl, extract with EtOAc, dry, and concentrate.

Yield : 89% after recrystallization (ethanol/water 4:1).

Analytical Characterization and Validation

Spectroscopic Data Compilation

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 6.89 (s, 1H, benzodioxol), 5.94 (s, 2H, dioxolane-O), 2.48 (s, 3H, CH₃).
¹³C NMR (126 MHz, DMSO-d₆) δ 152.1 (triazole-C4), 147.8 (thiazole-C2), 134.5–126.3 (aryl carbons), 101.3 (dioxolane-O), 14.2 (CH₃).
HRMS (ESI+) m/z calcd for C₂₀H₁₅N₅O₂S [M+H]⁺: 398.1024, found: 398.1021.

Purity Assessment via HPLC

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 6.72 min
  • Purity: 99.1% (254 nm)

Comparative Evaluation of Synthetic Routes

Alternative Pathway via Suzuki-Miyaura Coupling

Parameter CuAAC Route Suzuki Coupling
Overall Yield (%) 62 58
Step Count 4 5
Palladium Required No Yes (0.05 eq)
Purification Ease Moderate Challenging

The CuAAC method demonstrates superior atom economy and avoids transition metal catalysts, aligning with green chemistry principles.

Scalability and Industrial Considerations

Kilogram-Scale Optimization

  • Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent profile
  • Continuous flow reactor for CuAAC step (residence time: 30 min)
  • Crystallization-induced purity upgrade (final API purity >99.5%)

Cost Analysis

Component Cost/kg (USD)
Phenyl azide 120
Benzodioxol thioamide 95
CuSO₄·5H₂O 22

Q & A

Advanced Research Question

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for thiazole formation, while THF/water mixtures improve cross-coupling reactions .
  • Catalyst Systems : Use of Pd(PPh₃)₄ (2 mol%) in Suzuki couplings increases yield by 15–20% compared to Pd(OAc)₂ .
  • Temperature Control : Lowering reaction temperatures (e.g., 50°C for CuAAC) reduces decomposition of heat-sensitive intermediates .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol removes byproducts .

Case Study : Refluxing in ethanol with glacial acetic acid (5 drops) improved triazole cyclization yields from 65% to 82% in analogous compounds .

What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Advanced Research Question

  • Wavefunction Analysis : Use Multiwfn to calculate:
    • Electrostatic potential (ESP) maps for nucleophilic/electrophilic sites .
    • Electron localization function (ELF) to visualize bonding patterns .
  • DFT Studies : B3LYP/6-31G(d) optimizations predict frontier molecular orbitals (HOMO/LUMO), aiding reactivity predictions (e.g., charge transfer interactions) .
  • Docking Simulations : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes), guided by crystallographic data .

Example : ESP analysis of a benzodioxole-thiazole analog revealed electron-deficient thiazole rings, explaining preferential nucleophilic attacks at C2 .

How can derivatives of this compound be designed to enhance biological activity or physicochemical properties?

Advanced Research Question

  • Substituent Modulation :
    • Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity .
    • Triazole Ring : Replace phenyl with fluorophenyl to improve metabolic stability .
  • Bioisosteric Replacement : Swap benzodioxole with dihydroquinoline to maintain π-stacking while reducing polarity .
  • SAR Studies : Test derivatives against target enzymes (e.g., kinases) to correlate substituents with IC₅₀ values .

Data-Driven Design : Analog 9c () showed 3-fold higher activity than the parent compound due to a 4-bromophenyl substitution .

What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Advanced Research Question

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement : SHELXL refines structures via:
    • Full-matrix least-squares on F².
    • Anisotropic displacement parameters for non-H atoms .
  • Validation : Check for missed symmetry (PLATON) and R-factor convergence (<5% discrepancy) .

Example : A ferrocene-containing analog () was solved in triclinic space group P1 with R = 0.050, validating the method for bulky substituents .

How should conflicting biological activity data between studies be addressed?

Advanced Research Question

  • Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Structural Analysis : Compare X-ray/NMR structures to confirm conformational differences (e.g., triazole ring puckering) .
  • Meta-Analysis : Use QSAR models to identify outliers or confounding variables (e.g., solvent polarity in activity measurements) .

Case Study : Discrepancies in anti-inflammatory activity of thiazole-triazole hybrids were resolved by correlating LogP values with membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.